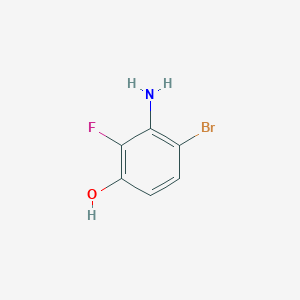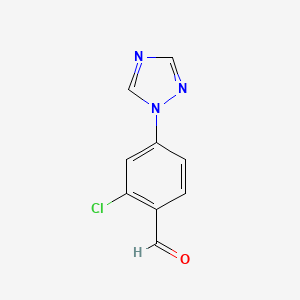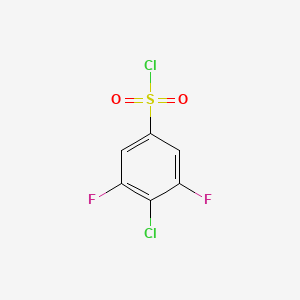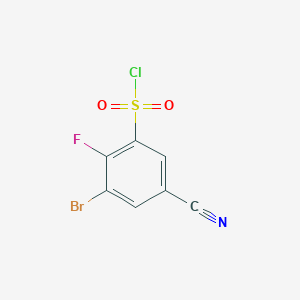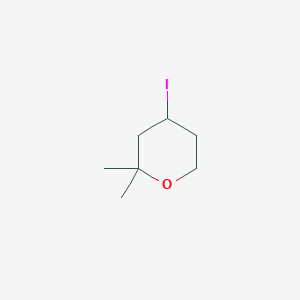
4-碘-2,2-二甲基四氢吡喃
描述
4-Iodo-2,2-dimethyl-tetrahydro-pyran is an organic compound with the molecular formula C7H13IO It is a derivative of tetrahydropyran, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the second position is substituted with two methyl groups
科学研究应用
4-Iodo-2,2-dimethyl-tetrahydro-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Action Environment
The action, efficacy, and stability of 4-Iodo-2,2-dimethyl-tetrahydro-pyran can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it should be stored at 2-8°C and protected from light to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran typically involves the iodination of 2,2-dimethyl-tetrahydro-pyran. One common method is the reaction of 2,2-dimethyl-tetrahydro-pyran with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 4-Iodo-2,2-dimethyl-tetrahydro-pyran may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions: 4-Iodo-2,2-dimethyl-tetrahydro-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,2-dimethyl-tetrahydro-pyran.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Various substituted tetrahydropyran derivatives.
Oxidation Reactions: Oxidized forms of the compound, such as alcohols or ketones.
Reduction Reactions: 2,2-Dimethyl-tetrahydro-pyran.
相似化合物的比较
4-Bromo-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a bromine atom instead of iodine.
4-Chloro-2,2-dimethyl-tetrahydro-pyran: Similar structure but with a chlorine atom instead of iodine.
2,2-Dimethyl-tetrahydro-pyran: The parent compound without the halogen substitution.
Uniqueness: 4-Iodo-2,2-dimethyl-tetrahydro-pyran is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and interactions with molecular targets.
属性
IUPAC Name |
4-iodo-2,2-dimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


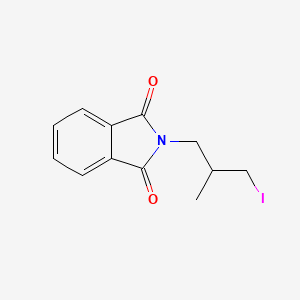
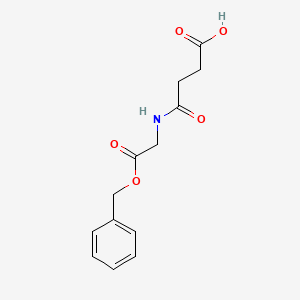
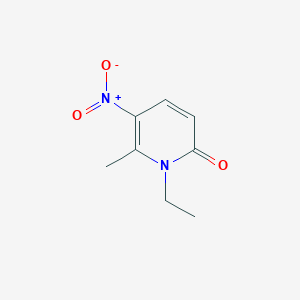
![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)
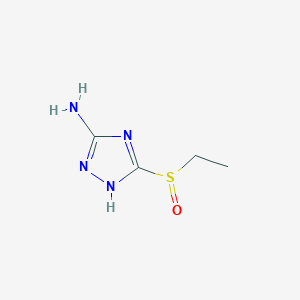
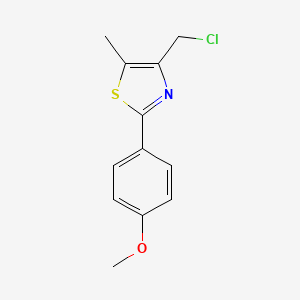
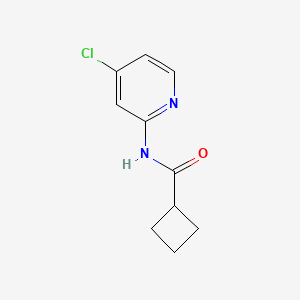
![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)
